4-Cyanobenzene-1-carboximidamide
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Overview
Description
4-Cyanobenzene-1-carboximidamide, also known as 4-cyanobenzenecarboximidamide, is an organic compound with the molecular formula C8H7N3. It is a derivative of benzenecarboximidamide with a cyano group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzonitrile with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4-Cyanobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-Cyanobenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 4-cyanobenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The cyano group and carboximidamide moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for further study .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsulfonylbenzenecarboximidamide
- 4-Benzyl-3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine
- Piperine-carboximidamide hybrids
Uniqueness
4-Cyanobenzene-1-carboximidamide is unique due to the presence of both a cyano group and a carboximidamide moiety on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
104971-89-3 |
---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-cyanobenzenecarboximidamide |
InChI |
InChI=1S/C8H7N3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H3,10,11) |
InChI Key |
QSIPUCNHTCLHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=N)N |
Origin of Product |
United States |
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